beta2-Chaconine Matches α-Chaconine in Acetylcholinesterase Inhibition, Outperforming Solasonine and Solamargine
β2-Chaconine demonstrates acetylcholinesterase inhibitory activity equivalent to the trisaccharide α-chaconine, while being substantially more potent than the structurally related solasonine and solamargine [1]. This finding is critical for studies on neurotoxicity mechanisms where the triglycoside is often the primary reference compound.
| Evidence Dimension | Acetylcholinesterase inhibitory activity |
|---|---|
| Target Compound Data | β2-Chaconine: reported as 'as effective as α-chaconine' |
| Comparator Or Baseline | α-Chaconine (equally effective); Solasonine and Solamargine (very much reduced activity) |
| Quantified Difference | Activity of β2-chaconine is statistically equivalent to α-chaconine, while being significantly greater than the reduced activity observed for solasonine and solamargine. |
| Conditions | In vitro assay with bovine and human acetylcholinesterase at 100 μM concentration. |
Why This Matters
This data establishes that removal of a single rhamnose residue from α-chaconine does not diminish its AChE inhibitory potency, making β2-chaconine a valuable tool for dissecting the specific structural requirements for enzyme interaction.
- [1] Roddick, J. G. (1989). The acetylcholinesterase-inhibitory activity of steroidal glycoalkaloids and their aglycones. Phytochemistry, 28(10), 2631–2634. View Source
